molecular formula C12H15BrO2 B3213932 Methyl 3-bromo-4-butylbenzoate CAS No. 1131594-06-3

Methyl 3-bromo-4-butylbenzoate

Cat. No.: B3213932
CAS No.: 1131594-06-3
M. Wt: 271.15 g/mol
InChI Key: CXVMYUSXBIHDNX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-butylbenzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the fourth position is substituted with a butyl group. The ester functional group is formed by the reaction of benzoic acid with methanol. This compound is used in various chemical syntheses and has applications in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-butylbenzoate can be synthesized through a multi-step process:

    Bromination: The starting material, 4-butylbenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the third position of the benzene ring.

    Esterification: The brominated product is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ester, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or alkoxides (OR-).

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the butyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of 3-bromo-4-butylbenzoic acid.

    Oxidation: Formation of 3-bromo-4-butylbenzoic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-4-butylbenzoate is used in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-butylbenzoate involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a butyl group.

    Methyl 3-bromobenzoate: Lacks the butyl group, making it less hydrophobic.

    Methyl 4-butylbenzoate: Lacks the bromine atom, affecting its reactivity.

Uniqueness: Methyl 3-bromo-4-butylbenzoate is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical properties such as increased hydrophobicity and reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-bromo-4-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVMYUSXBIHDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662363
Record name Methyl 3-bromo-4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-06-3
Record name Methyl 3-bromo-4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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